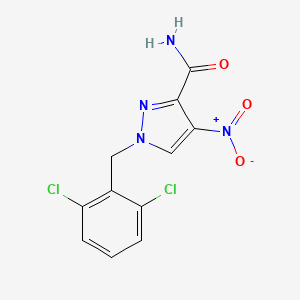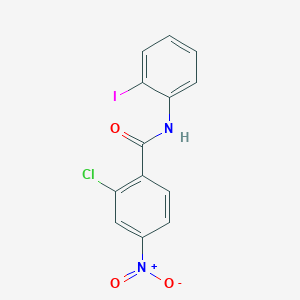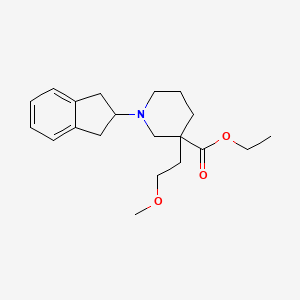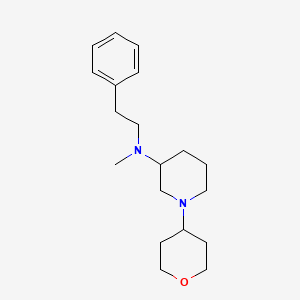
1-(2,6-dichlorobenzyl)-4-nitro-1H-pyrazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,6-dichlorobenzyl)-4-nitro-1H-pyrazole-3-carboxamide, also known as DCNPC, is a chemical compound that has been extensively studied for its potential applications in scientific research.
Wissenschaftliche Forschungsanwendungen
1-(2,6-dichlorobenzyl)-4-nitro-1H-pyrazole-3-carboxamide has been studied for its potential applications in a variety of scientific fields, including cancer research, neuroscience, and immunology. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In neuroscience, this compound has been studied for its potential role in regulating synaptic plasticity and memory formation. In immunology, this compound has been shown to modulate the activity of immune cells such as T cells and macrophages.
Wirkmechanismus
The exact mechanism of action of 1-(2,6-dichlorobenzyl)-4-nitro-1H-pyrazole-3-carboxamide is not fully understood, but it is thought to act by inhibiting various signaling pathways involved in cell growth, proliferation, and survival. This compound has been shown to inhibit the activity of enzymes such as protein kinase C (PKC) and mitogen-activated protein kinase (MAPK), as well as the activity of transcription factors such as nuclear factor kappa B (NF-κB).
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis (programmed cell death), and the modulation of immune cell activity. This compound has also been shown to have anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2,6-dichlorobenzyl)-4-nitro-1H-pyrazole-3-carboxamide has several advantages for use in lab experiments, including its high potency and specificity, its ability to inhibit multiple signaling pathways, and its low toxicity. However, this compound also has some limitations, including its poor solubility in aqueous solutions and its potential for off-target effects.
Zukünftige Richtungen
There are several potential future directions for research on 1-(2,6-dichlorobenzyl)-4-nitro-1H-pyrazole-3-carboxamide, including the development of more efficient synthesis methods, the identification of additional signaling pathways targeted by this compound, and the optimization of this compound for use in clinical applications. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various scientific fields.
Synthesemethoden
1-(2,6-dichlorobenzyl)-4-nitro-1H-pyrazole-3-carboxamide can be synthesized using a variety of methods, including the reaction of 2,6-dichlorobenzylamine with 4-nitro-1H-pyrazole-3-carboxylic acid in the presence of a coupling agent such as N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using techniques such as column chromatography or recrystallization.
Eigenschaften
IUPAC Name |
1-[(2,6-dichlorophenyl)methyl]-4-nitropyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N4O3/c12-7-2-1-3-8(13)6(7)4-16-5-9(17(19)20)10(15-16)11(14)18/h1-3,5H,4H2,(H2,14,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSKCAGAEBBYGIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CN2C=C(C(=N2)C(=O)N)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-methylphenoxy)-4-(3-nitrophenyl)azetidin-2-one](/img/structure/B6024591.png)


![N-(2-mercapto-4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B6024604.png)
![5-[2-(3-ethoxyphenyl)-4-quinolinyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B6024610.png)
![4-{[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}thiomorpholine](/img/structure/B6024637.png)
![1-tert-butyl-4-(5-chloro-2-fluorophenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6024646.png)
![N-(3,4-dimethoxybenzyl)-3-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)propanamide](/img/structure/B6024652.png)

![2-(3-{3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}-3-oxopropyl)imidazo[1,2-a]pyridine](/img/structure/B6024654.png)
![2-[4-(1-acetyl-4-piperidinyl)-1-(2-fluoro-4-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6024662.png)